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An In-depth Technical Guide to the CRTH2 Receptor Binding Affinity of (R)-L 888607

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of (R)-L
888607, a potent and selective agonist for the Chemoattractant Receptor-Homologous

molecule expressed on Th2 cells (CRTH2), also known as the DP2 prostaglandin receptor. This

document details its binding affinity, the associated signaling pathways, and the experimental

protocols used for its characterization.

Introduction to CRTH2
The CRTH2 receptor is a G protein-coupled receptor (GPCR) that plays a pivotal role in the

inflammatory processes associated with allergic diseases such as asthma, allergic rhinitis, and

atopic dermatitis.[1][2] Its natural ligand is Prostaglandin D2 (PGD2), a major prostanoid

released by activated mast cells.[3][4] Upon activation, CRTH2 mediates the migration and

activation of key inflammatory cells, including T helper type 2 (Th2) lymphocytes, eosinophils,

and basophils.[3] (R)-L 888607 is a selective synthetic agonist developed as a chemical tool to

probe the physiological and pathological functions of the CRTH2 receptor.[5][6]
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(R)-L 888607 exhibits high-affinity binding to the human CRTH2 receptor and displays

significant selectivity over other prostanoid receptors. This makes it an invaluable tool for

investigating CRTH2-specific pathways.

Quantitative Binding Data
The binding affinity of (R)-L 888607 for the human CRTH2 receptor has been determined

through radioligand binding assays. The key quantitative metric is the inhibition constant (Ki),

which indicates the concentration of the ligand required to occupy 50% of the receptors.

Ligand Receptor Parameter Value (nM) Reference

(R)-L 888607 Human CRTH2 Ki 4 [5]

(R)-L 888607
Human CRTH2

(DP2)
Ki 0.8 [7]

Receptor Selectivity Profile
The selectivity of a compound is crucial for its utility as a research tool. (R)-L 888607 shows a

markedly lower affinity for other related prostanoid receptors.

Ligand Receptor Parameter Value (nM) Reference

(R)-L 888607 Human DP1 Ki 211 [5]

(R)-L 888607 FP Receptor Ki 10018 [7]

(R)-L 888607 IP Receptor Ki 14434 [7]

(R)-L 888607 TP Receptor Ki 283 [7]

Functional Activity
In addition to binding, (R)-L 888607 demonstrates potent functional activity as an agonist,

stimulating the CRTH2 receptor at sub-nanomolar concentrations.
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Ligand Assay Parameter Value (nM) Reference

(R)-L 888607 Agonist Activity EC50 0.4 [5]

CRTH2 Receptor Signaling Pathway
The CRTH2 receptor is coupled to the Gi family of G proteins.[2][3] Activation of CRTH2 by an

agonist like (R)-L 888607 initiates a signaling cascade that leads to key cellular responses,

including chemotaxis and calcium mobilization.

The primary signaling pathway involves:

Agonist Binding: (R)-L 888607 binds to the CRTH2 receptor.

Gi Protein Activation: The receptor-ligand complex activates the heterotrimeric Gi protein,

causing the dissociation of the Gαi and Gβγ subunits.

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, leading to

a decrease in intracellular cyclic AMP (cAMP) levels.[2][3]

PLC Activation and Calcium Mobilization: The Gβγ subunit activates Phospholipase C (PLC),

which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3)

and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering

the release of stored intracellular calcium (Ca²+).[3]

PI3K Pathway: The signaling cascade also involves the activation of the PI 3-kinase (PI3K)

pathway, which is crucial for mediating cellular migration (chemotaxis).[8]
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Caption: CRTH2 receptor signaling cascade upon agonist binding.

Experimental Protocols: Radioligand Binding Assay
The binding affinity of (R)-L 888607 to the CRTH2 receptor is typically determined using a

competitive radioligand binding assay. This method measures the ability of the unlabeled

compound ((R)-L 888607) to displace a radiolabeled ligand (e.g., [³H]-PGD2) from the receptor.

Materials
Membrane Preparation: Crude membrane preparations from a cell line stably expressing the

human CRTH2 receptor (e.g., HEK293-hCRTH2 cells).[9][10]

Radioligand: [³H]-Prostaglandin D2 ([³H]-PGD2).[8][9]

Unlabeled Ligands: (R)-L 888607 (competitor) and excess unlabeled PGD2 (for determining

non-specific binding).[9]

Binding Buffer: e.g., 50 mM HEPES, 10 mM MnCl₂, 1 mM EDTA, 0.2% BSA, pH 7.0.[10]

(Note: Buffer composition can vary, e.g., 25 mM HEPES, 1 mM EDTA, 5 mM MgCl₂, 140 mM
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NaCl, 5 mM KCl, pH 7.4[11]).

Wash Buffer: e.g., 50 mM HEPES, 0.5 M NaCl, pH 7.4.[10]

Filtration System: 96-well harvest plates (e.g., glass fiber filters) and a cell harvester.

Scintillation Counter: For measuring radioactivity.

Methodology
Reaction Setup: In a 96-well plate, combine the CRTH2 membrane preparation (e.g., 2.5-25

µg of protein), a fixed concentration of [³H]-PGD2 (typically near its Kd value, e.g., 3-10 nM),

and varying concentrations of the unlabeled competitor, (R)-L 888607.[10][11]

Controls:

Total Binding: Wells containing membranes and [³H]-PGD2 only.

Non-specific Binding: Wells containing membranes, [³H]-PGD2, and a saturating

concentration of unlabeled PGD2 (e.g., 10 µM).[9]

Incubation: Incubate the plate for 60-90 minutes at 4°C or room temperature to allow the

binding reaction to reach equilibrium.[9][11]

Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass

fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from

the unbound radioligand.

Washing: Wash the filters multiple times (e.g., 3 times) with ice-cold wash buffer to remove

any remaining unbound radioligand.[11]

Quantification: After drying the filter plate, add scintillation fluid to each well and measure the

radioactivity using a liquid scintillation counter.

Data Analysis:

Calculate Specific Binding = Total Binding - Non-specific Binding.
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Plot the percentage of specific binding against the logarithm of the competitor

concentration ((R)-L 888607).

Use non-linear regression analysis (e.g., sigmoidal dose-response model) to determine

the IC50 value (the concentration of (R)-L 888607 that inhibits 50% of the specific binding

of [³H]-PGD2).

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 +

[L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant

for the receptor.
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Caption: Workflow for a CRTH2 competitive binding assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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